

9-Boc-6-Chloro-9H-Purine: Structural Architectures and Synthetic Utility

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Compound of Interest

Compound Name: 9-Boc-6-chloro-9H-purine

CAS No.: 851165-38-3

Cat. No.: B2869705

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CAS: 146950-73-0 | Formula: $C_{10}H_{11}ClN_4O_2$ | MW: 254.67 g/mol [1]

Molecular Logic & Structural Analysis

The utility of **9-Boc-6-chloro-9H-purine** lies in its ability to mask the N9-H functionality of the purine ring, simultaneously enhancing solubility in organic solvents and modulating the electronic properties of the pyrimidine ring for subsequent functionalization.[1]

Regiochemistry and Tautomerism

6-Chloropurine exists in a tautomeric equilibrium between the N7-H and N9-H forms.[1] While the N7-H tautomer is often favored in the solid state or non-polar solvents due to hydrogen bonding, the N9-position is generally the thermodynamic sink for alkylation and acylation under specific conditions.[1]

The introduction of the tert-butoxycarbonyl (Boc) group at N9 serves two mechanistic purposes:

- **Electronic Activation:** The electron-withdrawing nature of the Boc group at N9 decreases the electron density of the purine ring, thereby activating the C6-position towards Nucleophilic

Aromatic Substitution (S_NAr).^[1]

- Steric Protection: It blocks the N9 position, preventing unwanted N-alkylation during subsequent steps (e.g., if C2 or C8 functionalization is attempted).^[2]

Spectroscopic Identification

Distinguishing the N9-Boc isomer from the N7-Boc isomer is critical.^[1] The N9 isomer is typically the major product under kinetic control with DMAP catalysis.

Table 1: Diagnostic NMR Signatures ($CDCl_3$)

Nucleus	Position	Chemical Shift (δ ppm)	Multiplicity	Structural Insight
1H	H-2	8.75 – 8.85	Singlet (1H)	Deshielded by adjacent ring nitrogens. ^[1]
1H	H-8	8.45 – 8.55	Singlet (1H)	Diagnostic shift; N7-Boc would shift this significantly. ^[1]
1H	Boc- CH_3	1.65 – 1.70	Singlet (9H)	Characteristic tert-butyl singlet. ^[1]
^{13}C	C-6	~151.0	Quaternary	Carbon bearing Chlorine (ipso). ^[1]
^{13}C	C=O (Boc)	~146.0	Quaternary	Carbamate carbonyl. ^[2]
^{13}C	C- Me_3	~87.0	Quaternary	tert-butyl quaternary carbon. ^[1]

Synthetic Protocol: Regioselective Protection

The synthesis of CAS 146950-73-0 requires careful control of stoichiometry and base catalysis to maximize N9-selectivity over the N7-isomer.[1]

Reaction Workflow

The following protocol describes the direct protection of 6-chloropurine using Di-tert-butyl dicarbonate (Boc₂O).

Reagents:

- 6-Chloropurine (1.0 eq)[1][3]
- Boc₂O (1.1 eq)[2]
- 4-Dimethylaminopyridine (DMAP) (0.05 eq) – Catalyst[1][2]
- Triethylamine (TEA) (1.2 eq)[2]
- Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[2]

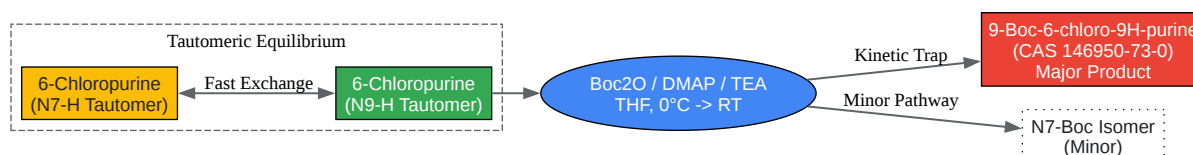
Step-by-Step Methodology:

- Dissolution: Suspend 6-chloropurine in anhydrous THF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
- Base Addition: Add Triethylamine followed by catalytic DMAP.[1] The solution may clear slightly.
- Boc Addition: Add Boc₂O dropwise as a solution in THF at 0°C to suppress kinetic formation of the N7 isomer.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product is less polar than the starting material.
- Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc and wash with 0.5 M citric acid (to remove DMAP/TEA), followed by brine.

- Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane/EtOAc (typically 80:20 to 60:40).[2] The N9-Boc isomer elutes after the bis-Boc byproducts (if any) but before the N7-isomer.[1]

Visualization of Pathway

The following diagram illustrates the tautomeric equilibrium and the trapping of the N9 species.



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Figure 1: Synthetic pathway for the regioselective Boc-protection of 6-chloropurine.[1]

Reactivity Profile & Applications

Nucleophilic Aromatic Substitution (S_NAr)

The 6-chloro substituent is a versatile handle.[1] The N9-Boc group activates the C6 position, facilitating displacement by amines, alkoxides, or thiols.[1][2]

- Mechanism: The electron-withdrawing Boc group destabilizes the transition state less than an N-H (which would deprotonate to an anion), but it is liable to cleavage by strong nucleophiles.[2]
- Optimization: Use non-nucleophilic bases (e.g., DIPEA) if retaining the Boc group is desired, though often the Boc group is cleaved in situ during harsh S_NAr conditions, which can be a strategic "deprotection-functionalization" cascade.[2]

Mitsunobu Coupling & Alkylation

While CAS 146950-73-0 itself is N9-blocked, it serves as a reference standard or precursor.[1]

More commonly, the bis-Boc derivative of 2-amino-6-chloropurine is used in Mitsunobu

reactions to direct alkylation to N9 by transiently blocking the exocyclic amine and N7.[1] However, 9-Boc-6-chloropurine can be used to introduce the purine core into other scaffolds via C6-coupling (e.g., Suzuki-Miyaura) before removing the Boc group to liberate N9 for glycosylation.[1]

Table 2: Reactivity Comparison

Reaction Type	Condition	Outcome with 9-Boc-6-Cl-Purine
S_NAr (Aminolysis)	Primary Amine, alcohol, heat	Substitution at C6; Boc group may cleave depending on temp/amine basicity.[1]
Suzuki Coupling	Arylboronic acid, Pd(0)	Formation of 6-Aryl-9-Boc-purines (C6-C bond formation). [1]
Deprotection	TFA / DCM (1:1)	Quantitative removal of Boc to yield 6-chloropurine.[1]
Hydrolysis	NaOH / H ₂ O	Removal of Boc and potential hydrolysis of Cl to OH (Hypoxanthine).[2]

Experimental Workflow: C6-Functionalization

To substitute the chlorine with a functionalized amine (R-NH₂):

- Dissolve **9-Boc-6-chloro-9H-purine** in 1,4-dioxane or DMF.
- Add 1.1 eq of amine and 2.0 eq of DIPEA.
- Heat to 60°C.
 - Note: If the Boc group is stable at this temp, you obtain the N6-substituted-9-Boc-purine. [1]

- Note: If higher temps (>80°C) are required, thermal deprotection of Boc may occur, yielding the N6-substituted-purine directly.[1][2]

Handling and Stability

- Storage: Store at -20°C under an inert atmosphere. The carbamate linkage is susceptible to hydrolysis by atmospheric moisture over prolonged periods.
- Stability: Acid labile. Avoid exposure to TFA or HCl unless deprotection is intended.[1] Stable in non-nucleophilic basic conditions at room temperature.
- Safety: 6-Chloropurines are potential skin sensitizers and should be handled in a fume hood. [1]

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